molecular formula C19H22N2O4S2 B2458144 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 951485-06-6

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2458144
CAS No.: 951485-06-6
M. Wt: 406.52
InChI Key: OPULLYAMKOSFIP-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.52. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c22-26(23)12-4-11-21(26)18-8-3-7-17(14-18)20-27(24,25)19-10-9-15-5-1-2-6-16(15)13-19/h3,7-10,13-14,20H,1-2,4-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPULLYAMKOSFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydronaphthalene moiety linked to a sulfonamide group and a dioxidoisothiazolidinyl substituent. The molecular formula is C18H20N2O5SC_{18}H_{20}N_2O_5S, with a molecular weight of approximately 368.43 g/mol. This structural diversity contributes to its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to the suppression of tumor growth in cancer models.
  • Cell Signaling Interference : It may also interfere with cellular signaling pathways, affecting processes like apoptosis and proliferation.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). Results indicated a dose-dependent reduction in cell viability .
  • Mechanistic Insights : Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to control groups, suggesting that the compound induces programmed cell death through mitochondrial pathways .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this sulfonamide derivative:

  • Bacterial Strains : The compound was tested against Gram-positive and Gram-negative bacteria. It showed notable inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .

Case Study 1: Anticancer Efficacy in Animal Models

A recent study investigated the efficacy of this compound in vivo using xenograft models of breast cancer:

ParameterControl GroupTreatment Group
Tumor Volume (mm³)150 ± 2075 ± 15
Survival Rate (%)5085
Apoptotic Index (%)1030

The treatment group exhibited significantly reduced tumor volumes and improved survival rates compared to controls .

Case Study 2: Antimicrobial Activity Assessment

In another study focused on antimicrobial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These results indicate that the compound possesses substantial antibacterial properties, particularly against pathogenic strains .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit antimicrobial properties. The sulfonamide group is known for its effectiveness against various bacterial strains. Studies have shown that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Sulfonamides are often investigated for their ability to modulate inflammatory pathways. Preliminary studies indicate that derivatives may reduce the production of pro-inflammatory cytokines, offering potential therapeutic avenues for conditions like rheumatoid arthritis .

3. Anticancer Research
Recent investigations into the compound's derivatives have revealed promising anticancer activities. The dioxidoisothiazolidin moiety may play a role in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated efficacy against various cancer cell lines, including breast and lung cancer .

Biological Research Applications

1. Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly targeting carbonic anhydrases and other sulfonamide-sensitive enzymes. These studies help elucidate the compound's mechanism of action and its potential as a lead compound for drug development .

2. Molecular Docking Studies
Computational studies involving molecular docking have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively interact with proteins involved in disease pathways, providing insights into its therapeutic potential .

Case Studies

Study Title Objective Findings
Antimicrobial Efficacy of SulfonamidesTo evaluate the antimicrobial properties of sulfonamide derivativesShowed significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Anti-inflammatory Mechanisms of Dioxidoisothiazolidin CompoundsTo assess the anti-inflammatory effects on macrophage cell linesReduced TNF-alpha production by 50% at a concentration of 10 µM .
Anticancer Activity in Breast Cancer ModelsTo investigate the cytotoxic effects on breast cancer cell linesInduced apoptosis in MCF-7 cells with an IC50 value of 15 µM .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution under alkaline conditions. Key reactions include:

Table 1: Substitution reactions with amines and azides

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionPrimary amines, K₂CO₃, DMF, 70°C, 8–12 hrsSecondary sulfonamides65–85%
Azide formationNaN₃, H₂O, microwave irradiationSulfonyl azides72%

For example, reaction with ethyl anthranilate in dichloromethane (CH₂Cl₂) and triethylamine produces substituted sulfonamides via SN2 mechanisms . The tetrahydronaphthalene moiety stabilizes intermediates through aromatic π-stacking.

Hydrolysis and Acid-Base Reactions

The sulfonamide group hydrolyzes under strong acidic or basic conditions:

Equation 1: Acidic hydrolysis
RSO2NH2+HClRSO3H+NH4Cl\text{RSO}_2\text{NH}_2 + \text{HCl} \rightarrow \text{RSO}_3\text{H} + \text{NH}_4\text{Cl}

Equation 2: Alkaline hydrolysis
RSO2NH2+NaOHRSO3Na+NH3\text{RSO}_2\text{NH}_2 + \text{NaOH} \rightarrow \text{RSO}_3\text{Na} + \text{NH}_3

Hydrolysis at pH 3–11 proceeds with pseudo-first-order kinetics, as confirmed by IR spectroscopy. Stability studies show decomposition rates of <5% after 24 hrs at pH 7 .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling:

Table 2: Coupling reactions with arylboronic acids

Catalyst SystemSubstrateProductYieldSource
Pd(OAc)₂/XPhos(Hetero)arylboronic acidsBiaryl sulfonamides78%
FeCl₂/NaHSO₃NitroarenesN-Arylsulfonamides82%

Reaction with 4-nitrobenzene boronic acid under FeCl₂ catalysis achieves 82% yield via radical intermediates . The tetrahydronaphthalene group enhances electron density at the sulfonamide nitrogen, accelerating coupling.

Cycloaddition and Ring-Opening

The isothiazolidine ring (1,1-dioxido) undergoes strain-driven reactions:

Equation 3: Ring-opening with Grignard reagents
C4H6NSO2+RMgXR-C4H6NSO2MgX\text{C}_4\text{H}_6\text{NSO}_2 + \text{RMgX} \rightarrow \text{R-C}_4\text{H}_6\text{NSO}_2\text{MgX}

Ring-opening in tetrahydrofuran (THF) at −78°C produces thiol intermediates, which oxidize to disulfides. Cycloaddition with maleic anhydride forms six-membered sulfolane derivatives .

Redox Reactivity

Controlled reduction with NaBH₄ or LiAlH₄ selectively reduces the isothiazolidine ring without affecting the sulfonamide. Oxidation with mCPBA (meta-chloroperbenzoic acid) yields sulfonic acid derivatives.

Key stability notes:

  • Decomposes above 250°C (DSC data).

  • Stable in DMSO and DMF for >48 hrs .

Q & A

Q. What synthetic strategies are effective for constructing the sulfonamide linkage in this compound?

Methodological Answer: The sulfonamide group can be synthesized via coupling reactions between sulfonyl chlorides and amines. For example:

  • React 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purify the crude product via recrystallization (ethanol or ethanol/hexane mixtures) or flash chromatography (e.g., cyclohexane/DCM gradients) .
  • Monitor reaction progress by TLC (hexane/ethyl acetate 8:2) and confirm completion via disappearance of the sulfonyl chloride IR peak (~1370 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing the 1,1-dioxidoisothiazolidine moiety?

Methodological Answer:

  • IR Spectroscopy : Identify the sulfone group (S=O) via strong asymmetric stretching at 1310–1340 cm⁻¹ and symmetric stretching at 1140–1160 cm⁻¹ .
  • ¹H/¹³C NMR : The isothiazolidine ring protons appear as multiplet signals between δ 3.0–4.5 ppm (¹H) and δ 45–60 ppm (¹³C). Aromatic protons from the tetrahydronaphthalene and phenyl groups resonate at δ 6.5–8.5 ppm .
  • HRMS : Confirm molecular weight with <2 ppm error. For example, a calculated [M+H]⁺ of C₁₉H₂₁N₂O₄S₂ would be 405.0942 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate this compound’s biological activity?

Methodological Answer:

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to assess effects on binding affinity. Compare with methyl or methoxy derivatives .
  • In vitro assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP26A1) using recombinant enzymes and LC-MS/MS to quantify retinoic acid metabolism .
  • Control experiments : Use N-(3-phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (lacking the isothiazolidine group) as a negative control to isolate the role of the dioxidoisothiazolidine moiety .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize assays : Ensure consistent enzyme concentrations (e.g., 50 nM CYP26A1), substrate concentrations (e.g., 1 µM retinoic acid), and incubation times (30–60 min) .
  • Validate purity : Use HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) to rule out impurities affecting results .
  • Longitudinal analysis : Replicate experiments at multiple time points (e.g., 1 week and 1 year) to assess temporal stability of bioactivity, as seen in presenteeism studies .

Q. What computational approaches predict this compound’s interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Optimize geometry at the B3LYP/6-31G(d) level .
  • Molecular docking : Use AutoDock Vina to model binding to CYP26A1 (PDB: 3FC6). Focus on hydrogen bonding between the sulfonamide group and Arg95/Arg110 residues .
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of the protein-ligand complex. Analyze root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) .

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